Aminofurantoin

Description

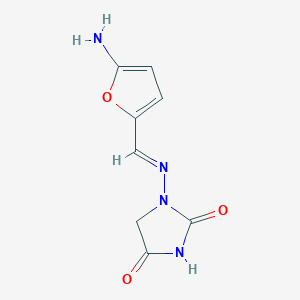

Structure

3D Structure

Properties

IUPAC Name |

1-[(E)-(5-aminofuran-2-yl)methylideneamino]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3/c9-6-2-1-5(15-6)3-10-12-4-7(13)11-8(12)14/h1-3H,4,9H2,(H,11,13,14)/b10-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJOOBXQOIHZQM-XCVCLJGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21997-21-7 | |

| Record name | 1-(((5-Amino-2-furanyl)methylene)amino)-2,4-imidazolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021997217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Chemical Synthesis and Derivatization Strategies for Aminofurantoin and Structural Analogs

Established Synthetic Pathways for Aminofurantoin

Direct chemical synthesis routes specifically targeting aminofurantoin are not extensively documented in publicly available scientific literature. The primary method for obtaining aminofurantoin is through the metabolic reduction of its parent compound, nitrofurantoin (B1679001). researchgate.netnih.govbldpharm.com In vivo, this biotransformation is carried out by bacterial nitroreductases, which convert the nitro group of nitrofurantoin into an amino group, yielding aminofurantoin. researchgate.netnih.gov

The established synthesis, therefore, is indirect and focuses on the production of nitrofurantoin. A well-documented method for synthesizing nitrofurantoin involves the condensation of 1-aminohydantoin (B1197227) with 5-nitro-2-furaldehyde (B57684) diacetate. nih.gov Another established pathway reacts 1-aminohydantoin sulfate (B86663) or hydrochloride with 5-nitro-2-furaldehyde diacetate in an isopropyl alcohol medium. nih.gov

The reduction of the nitro group in nitrofurantoin to form aminofurantoin can be achieved in a laboratory setting using standard chemical reducing agents. A common laboratory procedure involves the use of a reducing agent like zinc dust in the presence of an acid, such as concentrated hydrochloric acid, to facilitate the reduction of the nitro group to a primary amine.

Exploration of Novel Synthetic Methodologies for Aminofurantoin

As the direct synthesis of aminofurantoin is not a primary focus in the available literature, novel synthetic methodologies are centered on improving the synthesis of its precursor, nitrofurantoin, and by extension, the efficiency of obtaining aminofurantoin.

One innovative approach to nitrofurantoin synthesis involves the condensation of semicarbazones with ethyl monochloroacetate in the presence of a sodium alkoxide in dry ethanol. This method is noted for proceeding via nucleophilic anions of the semicarbazones.

Furthermore, research into more efficient and environmentally friendly synthesis methods for nitrofurans, in general, is ongoing. These advancements could potentially be adapted for a more direct or efficient synthesis of aminofurantoin in the future, although specific examples for aminofurantoin are not yet prevalent.

Design and Synthesis of Aminofurantoin Derivatives and Analogs

While the direct derivatization of aminofurantoin is not widely reported, significant research has been conducted on the design and synthesis of analogs of its parent compound, nitrofurantoin, and other nitrofuran derivatives. These efforts provide insights into the types of structural modifications that could potentially be applied to aminofurantoin.

The general structure of nitrofuran analogs often involves modifications at various positions of the furan (B31954) and hydantoin (B18101) rings. For instance, a series of 13 new 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles were synthesized from different aminonitriles. Another study focused on the development of nitrofuran-based analogs with bis-cyclic-N-acylhydrazone scaffolds, mimicking nitrofurantoin. nih.gov

A notable analog of nitrofurantoin, furazidin (also known as furagin), has been synthesized and is used clinically in some regions. researchgate.net The synthesis of such analogs often follows similar principles to that of nitrofurantoin, involving the condensation of a modified hydantoin or a similar heterocyclic core with a 5-nitrofuran derivative.

The table below lists some of the key compounds mentioned in the context of aminofurantoin and its related structures.

| Compound Name | Molecular Formula | Role/Relation |

| Aminofurantoin | C8H8N4O3 | Metabolite of Nitrofurantoin |

| Nitrofurantoin | C8H6N4O5 | Parent drug of Aminofurantoin |

| 1-Aminohydantoin | C3H5N3O2 | Key precursor in Nitrofurantoin synthesis |

| 5-Nitro-2-furaldehyde diacetate | C9H9NO7 | Key precursor in Nitrofurantoin synthesis |

| Furazidin (Furagin) | C10H8N4O5 | Analog of Nitrofurantoin |

| Ethyl Monochloroacetate | C4H7ClO2 | Reagent in a novel Nitrofurantoin synthesis |

| Semicarbazones | Variable | Intermediates in a novel Nitrofurantoin synthesis |

Structure-Activity Relationship (SAR) Studies of Aminofurantoin Analogs

The structure-activity relationship (SAR) studies available are predominantly focused on nitrofurantoin and its analogs, rather than aminofurantoin specifically. These studies highlight the critical role of the nitro group for the antimicrobial activity of nitrofurans.

Key findings from SAR studies on nitrofurantoin analogs indicate that:

The Nitro Group is Essential: The nitro group at the 5-position of the furan ring is crucial for the antimicrobial activity. Its reduction by bacterial nitroreductases to reactive intermediates is the primary mechanism of action. firsthope.co.in

The Furan Ring is Important: The furan ring itself is a key structural feature, and modifications can impact activity. firsthope.co.in

The Hydantoin Moiety can be Modified: While the hydantoin ring is important, modifications to this part of the molecule have been explored to create analogs with different properties. For example, the synthesis of 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles demonstrates the exploration of replacing the hydantoin ring with other heterocycles.

Substitutions on the Side Chain: Modifications to the side chain connecting the furan and hydantoin rings can influence the compound's properties.

Table of Mentioned Chemical Compounds

| Chemical Name |

| 1-Aminohydantoin |

| 1-aminohydantoin sulfate |

| 2,2-Bipyridine |

| 5-nitro-2-furaldehyde diacetate |

| 5-nitrofurfurole |

| Aminofurantoin |

| Ethyl monochloroacetate |

| Ferric chloride |

| Furazidin |

| Nitrofurantoin |

| Orthophosphoric acid |

| Semicarbazones |

| Zinc |

Molecular and Cellular Mechanistic Investigations Associated with Aminofurantoin Formation

Enzymatic Reduction Pathways of Nitrofuran Precursors to Aminofurantoin (e.g., Nitroreductase Activity)

The transformation of nitrofurantoin (B1679001) into its active forms, including the metabolite aminofurantoin, is a critical step in its antibacterial action and is primarily mediated by bacterial enzymes. trc-p.nlpatsnap.com Inside the bacterial cell, nitrofurantoin is reduced by flavoproteins known as nitroreductases. trc-p.nlwikipedia.org This process is more rapid in bacterial cells than in mammalian cells, which contributes to the selective toxicity of nitrofurantoin. wikipedia.org

The reduction of the nitro group on the furan (B31954) ring is a key activation step. abuad.edu.ng This enzymatic reduction is carried out by bacterial nitroreductases, which convert nitrofurantoin into multiple reactive intermediates. patsnap.comwikipedia.org These intermediates are highly reactive and are responsible for the drug's antibacterial effects. patsnap.com While aminofurantoin is a known metabolite, it is part of a complex pathway involving several transient and reactive molecules. abuad.edu.ngdrugbank.comnih.gov Studies have identified that a small percentage, between 0.8% and 1.8% of a nitrofurantoin dose, is metabolized into aminofurantoin. abuad.edu.ngdrugbank.comnih.gov After an intravenous infusion of nitrofurantoin, about 1.2% was recovered in the urine as aminofurantoin. molaid.com

The enzymes responsible for this biotransformation are oxygen-insensitive nitroreductases, often designated as NfsA and NfsB in Escherichia coli. vulcanchem.com The presence and activity of these nitroreductases are essential for the conversion of the prodrug nitrofurantoin into its cytotoxic derivatives. vulcanchem.com The reduction process itself involves the generation of electrophilic intermediates. drugbank.compharmacompass.com The initial studies in the 1950s suggested that the ability of E. coli to reduce nitrofurantoin was linked to its susceptibility to the drug, indicating the necessity of this activation step for its antimicrobial effect. nih.gov Further research identified distinct nitrofuran reductases in E. coli, and the absence of one of these enzymes was found in some resistant strains. nih.gov

Table 1: Key Enzymes in Aminofurantoin Formation

| Enzyme | Function | Bacterial Species |

|---|---|---|

| Nitroreductases (e.g., NfsA, NfsB) | Catalyze the reduction of the nitro group on nitrofurantoin to form reactive intermediates. vulcanchem.com | Escherichia coli and other susceptible bacteria. vulcanchem.comnih.gov |

| Flavoproteins | A general class of enzymes, including nitroreductases, that facilitate the reduction of nitrofurantoin. trc-p.nlwikipedia.org | Various bacteria. wikipedia.org |

Role of Aminofurantoin and Reactive Intermediates in Macromolecular Damage

The antibacterial efficacy of nitrofurantoin stems from the actions of its reduced metabolites, including aminofurantoin and other highly reactive intermediates. trc-p.nlt3db.ca These molecules are capable of causing widespread damage to essential bacterial macromolecules, leading to the inhibition of vital cellular processes and ultimately cell death. trc-p.nlt3db.capharmfair.com The generation of these reactive species, such as nitro-anion-free radicals and hydroxylamine, occurs following the enzymatic reduction of nitrofurantoin within the bacterial cell. nih.gov

These electrophilic intermediates can interact with and damage a variety of cellular components:

DNA and RNA : The reactive molecules can cause damage to bacterial DNA and RNA, leading to the inhibition of their synthesis. trc-p.nldrugbank.comt3db.ca This interference with genetic material disrupts the ability of the bacteria to replicate and produce necessary proteins. patsnap.com Studies have shown that nitrofurantoin can induce single-strand breaks in the DNA of nitroreductase-proficient E. coli.

Ribosomal Proteins : The intermediates can bind to and alter ribosomal proteins. trc-p.nlpatsnap.comt3db.ca This disruption of ribosomes interferes with protein synthesis, a critical process for bacterial growth and function. patsnap.compatsnap.com

Cell Wall Synthesis : The synthesis of the bacterial cell wall can also be inhibited by the reactive metabolites of nitrofurantoin. patsnap.commolaid.comt3db.ca

The multifaceted mechanism of action, targeting multiple macromolecules simultaneously, is a key reason for the low rate of acquired bacterial resistance to nitrofurantoin. trc-p.nlwikipedia.org For a bacterium to become resistant, it would likely require multiple mutations in the various target macromolecules, a scenario that is often lethal to the organism. trc-p.nl

Impact on Bacterial Metabolic and Biosynthetic Pathways

The reactive intermediates generated from the reduction of nitrofurantoin, including the pathway leading to aminofurantoin, have a significant disruptive effect on bacterial metabolism. t3db.capatsnap.com This interference with fundamental metabolic and biosynthetic pathways is a cornerstone of nitrofurantoin's bactericidal activity. trc-p.nl

Key metabolic pathways affected include:

Carbohydrate Metabolism : Nitrofurantoin is known to interfere with bacterial carbohydrate metabolism. t3db.capatsnap.com Specifically, it can inhibit the citric acid cycle (Krebs cycle) and enzymes such as acetyl-coenzyme A. drugbank.comt3db.ca The disruption of these pathways compromises the bacterium's ability to produce energy. patsnap.com

Protein Biosynthesis : As mentioned previously, the damage to ribosomal proteins directly disrupts protein synthesis. patsnap.compatsnap.com Long-term exposure of certain bacterial strains to nitrofurans has been shown to result in disrupted protein biosynthesis. nih.gov

Aminoacyl-tRNA Biosynthesis : Studies on bacteria exposed to nitrofurans over an extended period have revealed significant alterations in aminoacyl-tRNA biosynthesis, which is essential for incorporating amino acids into proteins. nih.gov

Amino Acid and Sugar Metabolism : The same long-term exposure studies also indicated significant changes in amino acid and sugar metabolism. nih.gov

Microbial Resistance Dynamics and Elucidation of Resistance Mechanisms to Aminofurantoin Precursors

Characterization of Enzymatic Resistance Mechanisms (e.g., Nitroreductase Mutations)

The primary mechanism of resistance to nitrofurantoin (B1679001) involves the enzymatic inactivation of the drug through mutations in genes encoding bacterial nitroreductases. nih.govnih.gov These enzymes, specifically the oxygen-insensitive nitroreductases NfsA and NfsB, are responsible for the reduction of nitrofurantoin into its active, toxic form within the bacterial cell. nih.govmdpi.com Loss-of-function mutations in the corresponding genes, nfsA and nfsB, are the predominant cause of nitrofurantoin resistance in Escherichia coli. nih.govmdpi.comoup.com

Acquisition of resistance is typically a stepwise process, often initiated by mutations in the nfsA gene, followed by secondary mutations in nfsB. nih.govasm.org This sequential inactivation leads to a significant decrease in nitroreductase activity, thereby preventing the conversion of nitrofurantoin to its cytotoxic intermediates. nih.gov Various types of mutations have been identified in clinical isolates, including point mutations leading to amino acid substitutions, frameshift mutations, insertions, and deletions. mdpi.comnih.govresearchgate.net For instance, specific amino acid substitutions in NfsA (e.g., R203C, H11Y, W212R) and NfsB (e.g., R121C, Q142H, F84S) have been shown to reduce enzyme activity sufficiently to confer resistance. nih.gov

In some cases, mutations in other genes, such as ribE, which is involved in the biosynthesis of flavin mononucleotide (FMN), a crucial cofactor for NfsA and NfsB, can also contribute to resistance. asm.orgnih.govasm.org A deletion in ribE can lead to reduced FMN levels, thereby impairing the function of the nitroreductases. asm.orgasm.org

| Gene | Mutation Type | Effect on Enzyme | Resulting Phenotype |

|---|---|---|---|

| nfsA | Point Mutation (e.g., R203C, H11Y) | Reduced Enzyme Activity | Nitrofurantoin Resistance |

| nfsB | Point Mutation (e.g., R121C, Q142H) | Reduced Enzyme Activity | Nitrofurantoin Resistance |

| nfsA / nfsB | Frameshift / Insertion / Deletion | Loss of Function | High-level Nitrofurantoin Resistance |

| ribE | Deletion | Impaired FMN Biosynthesis | Reduced Nitroreductase Cofactor Availability |

Investigation of Efflux Pump Contributions to Resistance

In addition to enzymatic inactivation, bacterial efflux pumps can contribute to nitrofurantoin resistance by actively extruding the drug from the cell, thereby reducing its intracellular concentration. nih.govmdpi.comnih.gov The overexpression of efflux pumps is a common mechanism of multidrug resistance in bacteria. nih.govresearchgate.net

In Klebsiella pneumoniae, the AcrAB and OqxAB efflux pumps have been shown to contribute to nitrofurantoin resistance. nih.gov Studies have demonstrated that the deletion of the genes encoding these pumps, acrB and oqxB, leads to a significant decrease in the minimum inhibitory concentration (MIC) of nitrofurantoin. nih.gov Conversely, the overexpression of these pumps, often due to mutations in regulatory genes like ramA, is associated with increased resistance. nih.gov The use of efflux pump inhibitors has been shown to increase the susceptibility of resistant strains to nitrofurantoin, further confirming the role of these pumps in mediating resistance. nih.gov

While the primary resistance mechanism remains mutations in nitroreductase genes, the contribution of efflux pumps, particularly in strains with intermediate resistance levels, is an important area of investigation. nih.govnih.gov The horizontal acquisition of genes encoding efflux systems, such as oqxAB, also presents a potential pathway for the spread of nitrofurantoin resistance. biorxiv.org

Genomic and Proteomic Analysis of Resistance Development

Genomic and proteomic analyses have provided deeper insights into the complex genetic and molecular changes associated with nitrofurantoin resistance. asm.orgresearchgate.net Whole-genome sequencing (WGS) of resistant clinical isolates has revealed a diverse array of mutations beyond the classical nfsA and nfsB genes. nih.govnih.gov

Genomic studies have identified mutations in genes related to membrane transport, such as the porin gene ompK36 and the efflux pump regulator oqxR in K. pneumoniae. asm.org Downregulation of porins can limit the influx of the drug, while alterations in regulatory genes can lead to the overexpression of efflux pumps. asm.org Furthermore, mutations in genes involved in global cellular processes, such as RNA polymerase subunits (rpoA, rpoB) and multidrug resistance repressors (mprA), have also been implicated in nitrofurantoin resistance. nih.gov

Proteomic studies have complemented genomic findings by demonstrating differential protein expression in resistant strains. nih.govresearchgate.net For example, in some resistant isolates, NfsA and NfsB proteins are functionally wild-type but their expression is downregulated, leading to reduced nitroreductase activity. nih.gov Untargeted metabolomic analyses have also revealed significant perturbations in key metabolic pathways, such as aminoacyl-tRNA biosynthesis, purine (B94841) metabolism, and riboflavin (B1680620) metabolism, in response to nitrofurantoin exposure, highlighting the multifaceted impact of the drug and the complex adaptive responses of resistant bacteria. asm.org

| Gene/Protein | Function | Alteration in Resistant Strains | Impact on Resistance |

|---|---|---|---|

| nfsA / nfsB | Nitroreductase | Mutation / Downregulated Expression | Prevents drug activation |

| oqxR | Efflux Pump Regulator | Mutation | Overexpression of efflux pumps |

| ompK36 | Porin | Downregulation | Reduced drug influx |

| ribE | Riboflavin Synthesis | Mutation | Reduced nitroreductase cofactor |

Cross-Resistance Profiles with Other Antimicrobial Agents

The issue of cross-resistance, where resistance to one antimicrobial agent confers resistance to another, is a significant clinical challenge. While nitrofurantoin has historically shown a low potential for cross-resistance, instances of co-resistance with other antibiotics have been reported. nih.govoup.com

Studies have observed that co-resistance to nitrofurantoin is relatively infrequent among E. coli strains resistant to other commonly used antibiotics like trimethoprim (B1683648)/sulfamethoxazole and ciprofloxacin. nih.gov In fact, the use of nitrofurantoin has been associated with lower levels of trimethoprim resistance, suggesting it may select for bacteria susceptible to other agents. oup.com This is partly because the genes conferring nitrofurantoin resistance are not typically located on mobile genetic elements that carry multiple resistance determinants. oup.com

However, some studies, particularly in certain geographical regions, have reported a higher prevalence of co-resistance, especially among extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. nih.gov In some cases, a mutated CTX-M-14 β-lactamase has been found to confer resistance to both β-lactam antibiotics and nitrofurantoin. nih.gov The susceptibility profiles of uropathogens can vary, with some studies showing high susceptibility of Gram-negative isolates to nitrofurantoin, while others report higher resistance rates in species like Klebsiella. researchgate.netresearchgate.net

Emergence of Resistance in Controlled In Vitro Environments

Laboratory-based studies on the evolution of nitrofurantoin resistance in controlled in vitro environments have provided valuable insights into the dynamics of resistance development. oup.combiorxiv.org These studies allow for the stepwise selection of resistant mutants and the characterization of the genetic changes that occur over time. biorxiv.orgbiorxiv.org

In vitro experiments have confirmed that the development of high-level resistance to nitrofurantoin often requires multiple independent mutations, typically in nfsA and nfsB. biorxiv.orgbiorxiv.org The initial mutational step, often in nfsA, results in an intermediate level of resistance. nih.govbiorxiv.org A subsequent mutation is then required to achieve higher levels of resistance. nih.gov

Interestingly, the emergence of nitrofurantoin resistance is often associated with a fitness cost to the bacterium. nih.govoup.com In vitro generated resistant mutants and some clinical isolates have been shown to have reduced growth rates compared to their susceptible counterparts, particularly in the absence of the antibiotic. nih.govnih.gov This fitness cost may contribute to the relatively low prevalence of nitrofurantoin resistance in clinical settings. nih.govoup.com However, it has also been observed that first-step mutants may gain a selective advantage at sub-inhibitory concentrations of nitrofurantoin. nih.govoup.com

Preclinical Pharmacological and Biotransformation Research of Aminofurantoin

Absorption and Distribution Studies in Preclinical Models

The absorption and distribution of aminofurantoin are intrinsically linked to its parent compound, nitrofurantoin (B1679001). In preclinical models, nitrofurantoin is readily absorbed from the gastrointestinal tract. medcentral.comnih.gov Studies in rats have indicated that the primary site of absorption is the small intestine. medcentral.comnih.gov The presence of food in the gastrointestinal tract has been shown to increase the extent of nitrofurantoin's absorption. medcentral.com

Once absorbed, nitrofurantoin exhibits binding to plasma proteins, with reported binding percentages ranging from 20% to 60%. medcentral.com A study in dogs reported a volume of distribution of 0.46 L/kg. The distribution of nitrofurantoin is not limited to the bloodstream; it has been shown to cross the placenta and is also distributed into milk and bile. medcentral.comnih.gov However, the broader tissue distribution of nitrofurantoin is considered to be less extensive compared to other therapeutic agents for urinary tract infections. fda.gov Physiologically based pharmacokinetic (PBPK) models have been developed to describe the kinetics of nitrofurantoin in various organs, including the gut, liver, fat, and kidney, in species such as rabbits and rats. mdpi.com

Table 1: Pharmacokinetic Parameters of Nitrofurantoin in Preclinical Models

| Parameter | Animal Model | Finding | Citation |

|---|---|---|---|

| Primary Absorption Site | Rat | Small Intestine | medcentral.comnih.gov |

| Plasma Protein Binding | General | 20-60% | medcentral.com |

| Volume of Distribution | Dog | 0.46 L/kg | |

| Placental Transfer | General | Crosses the placenta | medcentral.comnih.gov |

| Distribution into Milk | General | Detected in milk | medcentral.com |

| Distribution into Bile | General, Dog | Detected in bile | medcentral.comnih.gov |

Metabolic Fate and Biotransformation Pathways of Aminofurantoin and its Precursors in Animal Models

The primary precursor to aminofurantoin is nitrofurantoin, which undergoes partial metabolism in preclinical models, predominantly in the liver. medcentral.com A key biotransformation pathway is the reduction of the nitro group of nitrofurantoin to form aminofurantoin. medcentral.comnih.gov This reductive metabolism has been described in both rodent tissue and bacteria under anaerobic conditions. nih.govescholarship.org Research suggests that this process follows pathways similar to those of other nitrofuran compounds. nih.gov

The metabolism of nitrofurantoin is not limited to the liver. Studies using rat tissue homogenates have demonstrated that reductive metabolism also occurs in the cecum and colon contents, strongly suggesting that aminofurantoin is a product of bacterial metabolism. escholarship.org In addition to the formation of aminofurantoin, which accounts for a small fraction of the metabolites, hydroxylation of the furan (B31954) ring to produce compounds like 4-Hydroxyfurantoin has also been identified in the urine of rats treated with nitrofurantoin. nih.gov Reactive metabolites are formed during these processes, which can bind to tissue macromolecules like proteins. anses.fr

Table 2: Metabolic Pathways and Metabolites of Nitrofurantoin

| Metabolic Process | Location | Resulting Metabolite | Animal Model | Citation |

|---|---|---|---|---|

| Nitroreduction | Liver | Aminofurantoin | General, Rodent | medcentral.comnih.gov |

| Nitroreduction | Gut Bacteria | Aminofurantoin | Rat | escholarship.org |

| Hydroxylation | Furan Ring | 4-Hydroxyfurantoin | Rat | nih.gov |

Excretion and Elimination Pathways in Preclinical Systems

The excretion and elimination of aminofurantoin and its precursor, nitrofurantoin, occur through multiple pathways in preclinical systems. The primary routes of elimination are via urine and bile. nih.gov In rats, after oral or parenteral administration, nitrofurantoin is primarily excreted unchanged in the urine and bile. nih.gov Studies in female albino rats showed that after a single oral dose, 52% of the total dose was recovered in the urine and 2.0% in the feces. nih.gov In male Sprague-Dawley rats, urinary recovery of nitrofurantoin ranged from 16% to 30%. nih.gov

In dogs, intravenous administration resulted in up to 36% of the dose being recovered in the urine and up to 23% in the bile. nih.gov The renal excretion of nitrofurantoin involves both glomerular filtration and tubular secretion. wikipedia.org Tubular reabsorption also occurs and is minimal when the urine is alkaline. medcentral.com Evidence of enterohepatic recirculation has been reported, where the compound is excreted in the bile, reabsorbed from the intestine, and recirculated. nih.gov A small fraction of the administered dose, approximately 1% in humans, is excreted in the urine as the metabolite aminofurantoin. medcentral.com

Table 3: Excretion of Nitrofurantoin in Preclinical Models

| Animal Model | Route of Administration | % of Dose in Urine | % of Dose in Bile/Feces | Citation |

|---|---|---|---|---|

| Female Albino Rat | Oral Gavage | 52% | 2.0% (Feces) | nih.gov |

| Male Sprague-Dawley Rat | Not Specified | 16-30% | Not Specified | nih.gov |

| Dog | Intravenous | Up to 36% | Up to 23% (Bile) | nih.gov |

| Sprague-Dawley Rat | Oral Gavage | 35% | 58% (Feces) | hres.ca |

Investigation of Tissue Distribution and Accumulation in Animal Models

Research into the tissue distribution of aminofurantoin and its parent compound, nitrofurantoin, in animal models indicates that while the drug is widely distributed, it lacks the broader tissue penetration seen with some other agents. fda.govhres.ca In Sprague-Dawley rats, nitrofurantoin was found to be rapidly and completely absorbed and widely distributed. hres.ca The liver is a key organ in the metabolic pathway, and the compound is also known to be excreted into bile, indicating hepatic distribution. medcentral.comnih.gov

Studies have shown that nitrofurantoin crosses the placenta, leading to its presence in fetal tissues, and is also found in milk. medcentral.comnih.gov In one study involving subcutaneous administration to pregnant mice, lung papillary adenomas were observed in the F1 generation, suggesting distribution to lung tissue. fda.gov However, the drug is noted to be well-concentrated in the urine, with lower concentrations in plasma and other tissues, which is central to its primary therapeutic use. wikipedia.org The reactive metabolites of nitrofurans can bind covalently to tissue macromolecules, including proteins and DNA, which implies a level of tissue interaction beyond simple distribution. anses.fr PBPK models for rats and rabbits have been structured to include compartments for the gut, liver, fat, kidney, and a general 'rest of the body' compartment to simulate its distribution. mdpi.com

Advanced Analytical Methodologies for Aminofurantoin Characterization and Quantification

Chromatographic Techniques for Separation and Identification (e.g., HPLC, LC-MS/MS)

Chromatographic methods are fundamental to the separation and identification of aminofurantoin from complex mixtures. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for this purpose. escholarship.orgijesrt.com An HPLC method was developed for the analysis of nitrofurantoin (B1679001) and its metabolites in biological fluids, demonstrating a linear relationship in the concentration range of 0.02 to 200 µg/mL. escholarship.org This method is noted for its reproducibility, with a coefficient of variation of less than 2%. escholarship.org

For enhanced sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard. nih.govsrce.hr This powerful technique combines the superior separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry. LC-MS/MS methods have been developed for the simultaneous analysis of several nitrofuran metabolites, including aminofurantoin (often recorded as its marker residue AHD, or 1-aminohydantoin), in various matrices. capes.gov.brnih.gov These methods involve acid hydrolysis of protein-bound metabolites, derivatization, and subsequent extraction before LC-MS/MS analysis. nih.govusda.gov

A validated LC-MS/MS method for the determination of nitrofurantoin and its metabolites in fish muscle demonstrated limits of quantification below 1.0 µg/kg for the metabolites. jfda-online.com Another LC-MS/MS method for quantifying nitrofurantoin in human plasma, which is also applicable to its metabolite aminofurantoin, showed a limit of detection of 0.25 ng/mL and a lowest limit of quantitation of 5.00 ng/mL. srce.hr

Table 1: Examples of Chromatographic Conditions for Aminofurantoin Analysis

| Parameter | HPLC Method | LC-MS/MS Method |

| Column | Ascentis Express C18 (7.5cm x 4.6mm, 2.7µm) ijcpa.in | Not specified |

| Mobile Phase | Acetonitrile and buffer (88:12) with pH adjusted to 5.0 ijesrt.com | Not specified |

| Flow Rate | 1.6 mL/min ijesrt.com | Not specified |

| Detection | UV at 254 nm ijesrt.com | Multiple Reaction Monitoring (MRM) srce.hr |

| Retention Time | 8.423 min (for Nitrofurantoin) ijesrt.com | Not specified |

Spectroscopic and Electrochemical Methods for Quantification

Beyond chromatography, spectroscopic and electrochemical methods offer alternative approaches for the quantification of aminofurantoin. A quantitative colorimetric procedure has been described for the estimation of aminofurantoin. dss.go.th This method is based on the reaction of aminofurantoin with dimethylaminobenzaldehyde to produce a Schiff base with a stable red color that can be measured at 582 mµ. dss.go.th This technique has proven suitable for determining aminofurantoin in tissue homogenates. dss.go.th

Electrochemical methods, such as polarography and square wave voltammetry, have also been utilized for the analysis of nitrofurantoin and can be adapted for its metabolites. nih.govufc.brmdpi.com These techniques are advantageous due to their speed, reproducibility, and low detection limits. ijesrt.comijsr.net For instance, square wave voltammetry using boron-doped diamond film electrodes has been investigated for the quantification of nitrofurantoin. ufc.brijsr.net

Table 2: Comparison of Spectroscopic and Electrochemical Methods

| Method | Principle | Application | Advantages |

| Colorimetry | Formation of a colored Schiff base with dimethylaminobenzaldehyde. dss.go.th | Quantification in tissue homogenates. dss.go.th | Simple, suitable for tissue samples. dss.go.th |

| Polarography | Reduction of the nitro group at a dropping mercury electrode. nih.gov | Analysis in plasma and urine. nih.gov | Established electrochemical technique. nih.gov |

| Square Wave Voltammetry | Electrochemical reduction of the analyte. ufc.br | Quantification in pharmaceutical formulations. ufc.br | Quick, reproducible, low detection limits. ijesrt.comijsr.net |

Method Validation Parameters: Sensitivity, Specificity, Linearity, Accuracy, Precision

The validation of analytical methods is crucial to ensure the reliability and accuracy of the results. wjarr.comdemarcheiso17025.comresearchgate.net Key validation parameters, as defined by guidelines from organizations like the International Council for Harmonisation (ICH), include sensitivity, specificity, linearity, accuracy, and precision. researchgate.netelementlabsolutions.comeuropa.eu

Sensitivity is often expressed by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). For an LC-MS/MS method, the LOD for nitrofurantoin was 0.25 ng/mL and the LOQ was 5.00 ng/mL. srce.hr

Specificity refers to the ability to accurately measure the analyte in the presence of other components. elementlabsolutions.com In chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte. demarcheiso17025.com

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. elementlabsolutions.com An HPLC method for nitrofurantoin showed a good linear relationship in the concentration range of 50 to 150 µg/mL with a regression coefficient of 0.999. ijesrt.com An LC-MS/MS method demonstrated a linear dynamic range of 5.00–1500 ng/mL for nitrofurantoin. srce.hr

Accuracy is the closeness of the measured value to the true value. elementlabsolutions.com It is often assessed by recovery studies in spiked samples.

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.com It is typically expressed as the relative standard deviation (RSD). An LC-MS/MS method reported intra- and inter-batch precision (RSD, %) of ≤ 5.8%. srce.hr

Detection and Quantification in Complex Biological Matrices (e.g., Urine, Animal Tissues, In Vitro Systems)

The analysis of aminofurantoin in complex biological matrices presents unique challenges due to the presence of numerous interfering substances. nih.govnih.govsrce.hrmdpi.comacs.org

In urine , about 1% to 1.4% of a nitrofurantoin dose is recovered as the reduced metabolite aminofurantoin. nih.govmedcentral.comufc.br HPLC and LC-MS/MS methods are commonly used for its quantification in urine. nih.govresearchgate.netsrce.hr

In animal tissues , aminofurantoin is often present as a tissue-bound metabolite. capes.gov.branses.fr Analytical methods for tissues typically involve an acid hydrolysis step to release the bound metabolites, followed by derivatization and extraction. nih.govusda.gov An LC-MS-MS method for analyzing nitrofuran metabolites in animal muscle tissue achieved limits of detection of 0.5-5 ng/g and limits of determination of 2.5-10 ng/g. nih.gov Enzyme-linked immunosorbent assays (ELISA) have also been developed for the detection of 1-aminohydantoin (B1197227) (AHD), the marker residue for nitrofurantoin, in animal tissues, with a limit of detection below 0.2 µg/kg. capes.gov.br

In in vitro systems , such as incubations with liver microsomes or intestinal contents, analytical methods are used to study the metabolism of nitrofurantoin to aminofurantoin. escholarship.orgepa.gov These studies help to elucidate the metabolic pathways and the enzymes involved. For example, aminofurantoin was detected in the metabolic mixture following the incubation of nitrofurantoin with cecum and colon contents. escholarship.org

Table 3: Aminofurantoin Detection in Various Biological Matrices

| Matrix | Typical Concentration/Recovery | Analytical Method(s) | Key Findings |

| Urine | 1.2-1.4% of nitrofurantoin dose. nih.gov | HPLC, LC-MS/MS. nih.govsrce.hr | Aminofurantoin is a known urinary metabolite. nih.govmedcentral.comufc.br |

| Animal Tissues | LOD: 0.5-5 ng/g; LOQ: 2.5-10 ng/g (LC-MS/MS). nih.gov | LC-MS/MS, ELISA. capes.gov.brnih.gov | Exists as a tissue-bound metabolite requiring hydrolysis. capes.gov.branses.fr |

| In Vitro Systems | Varies with experimental conditions. | HPLC, LC-MS/MS. escholarship.org | Demonstrates bacterial and hepatic metabolism of nitrofurantoin to aminofurantoin. escholarship.org |

Computational Chemistry and in Silico Modeling in Aminofurantoin Research

Molecular Docking and Ligand-Protein Interaction Analysis (e.g., with Nitroreductases)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ajprd.com This method is crucial for understanding the initial steps of nitrofurantoin's mechanism of action: its binding to bacterial nitroreductase enzymes. The activation of nitrofurantoin (B1679001) is a prerequisite for its antibacterial activity and subsequent metabolism to compounds like aminofurantoin.

Studies have focused on docking nitrofurantoin and its derivatives into the active site of Escherichia coli nitroreductases, such as NfsA and NfsB (PDB ID: 1YLU). ajprd.comresearchgate.net These simulations aim to identify the key amino acid residues involved in binding and to predict the binding affinity, often expressed as a docking score in kcal/mol. For example, docking studies of nitrofurantoin with E. coli nitroreductase revealed interactions with amino acids like Glutamic acid (GLU 165), Arginine (ARG 10 & 207), Serine (SER 12, 39, & 40), and Lysine (LYS 205). ajprd.comresearchgate.netmdpi.com These interactions, primarily hydrogen bonds and π-π stacking, are vital for stabilizing the drug in the active site for subsequent reduction by the FMN cofactor. mdpi.comnih.gov

In one study, a series of novel nitrofuran derivatives were docked against E. coli nitro-reductase (1YLU), with docking scores ranging from -5.9 to -8.8 Kcal/mol, compared to a score of -8.1 kcal/mol for the standard, nitrofurantoin. ajprd.comresearchgate.net The most potent analog in that series showed interactions with GLU 165, ARG 10 & 207, SER 12 & 39, GLN 142, and LYS 205. ajprd.com Such analyses are fundamental for understanding how the parent compound is positioned for the reductive activation that ultimately leads to its metabolites.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. nih.govfrontiersin.org These methods have been applied to nitrofurantoin to understand its intrinsic chemical properties, which are foundational to its biological reduction. mdpi.comrsc.org

Studies have employed DFT functionals like B3LYP and wB97X-D to analyze the molecular geometry, vibrational frequencies, and electronic properties of nitrofurantoin. mdpi.comrsc.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive and more easily reduced. mdpi.com For instance, analysis of a nitrofurantoin-cocrystal showed a smaller HOMO-LUMO gap compared to the parent nitrofurantoin, indicating higher chemical reactivity. rsc.org

Other calculated descriptors, such as the molecular electrostatic potential (MEP), help identify the regions of a molecule that are rich or poor in electrons, highlighting sites susceptible to electrophilic or nucleophilic attack. mdpi.com The electrophilicity index (ω) can also be calculated to quantify a molecule's ability to accept electrons, confirming nitrofurantoin's role as an electron acceptor in its interactions. mdpi.com These computational analyses are essential for a detailed understanding of the electronic events that initiate the biotransformation of nitrofurantoin into its active forms and subsequent metabolites.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the physical movements of atoms and molecules over time. calvin.edu In drug research, MD simulations are used to model the dynamic behavior of a ligand-protein complex, providing insights beyond the static picture offered by molecular docking. plos.org

MD simulations have been applied to the nitrofurantoin-nitroreductase system to assess the stability of the binding pose and explore conformational changes. nih.govnih.gov For example, simulations of E. coli NfsA with nitrofurantoin have shown that the binding orientation observed in crystal structures is most stable when the enzyme's FMN cofactor is in an oxidized state. nih.govnih.gov The simulations suggested that for the reduction to occur via hydride transfer, nitrofurantoin would need to bind in a reverse orientation to the reduced form of the enzyme (FMNH-). nih.govnih.gov This highlights the importance of dynamics in achieving a catalytically competent conformation, a detail that static docking alone cannot capture. These simulations, often run for nanoseconds, confirm the stability of key hydrogen bonds and other interactions, reinforcing the binding modes predicted by docking. nih.gov

In Silico Prediction of Biotransformation Pathways and Metabolites

In silico biotransformation prediction tools are computational platforms designed to predict the metabolic fate of small molecules in biological systems. nih.gov These tools typically use a combination of rule-based systems derived from known metabolic reactions and machine-learning algorithms trained on large datasets. nih.govnih.gov

While specific studies predicting the full metabolic pathway of aminofurantoin are not prominent, it is known from experimental data that aminofurantoin is a metabolite of nitrofurantoin, accounting for approximately 0.8-1.8% of a dose. drugbank.compharmacompass.comepa.gov Computational tools like BioTransformer are designed to predict the products of metabolism in human tissues and by gut microbiota. nih.govbiotransformer.ca Such a platform takes a molecule's structure as input and predicts potential transformation products by applying a comprehensive set of transformation rules, including reductions, oxidations, and conjugations. nih.gov

For nitrofurantoin, an in silico tool would apply nitroreduction rules, predicting the formation of highly reactive intermediates (like the nitroso and hydroxylamino derivatives) and ultimately stable metabolites such as aminofurantoin. plos.org These predictive tools can generate a list of potential metabolites, which can guide experimental analytical studies aimed at identifying and quantifying the actual products formed in vivo or in vitro.

Computational Approaches for Rational Design of Aminofurantoin Analogs

Rational drug design uses computational methods to design novel molecules with desired biological activities. nih.govnih.gov This approach is heavily utilized in the development of new antibiotics, including nitrofuran derivatives, to enhance efficacy and overcome resistance. plos.org The strategies involve modifying a known chemical scaffold based on an understanding of its structure-activity relationship (SAR) and its interaction with the biological target.

Computational techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking are central to this process. nih.gov For nitrofurans, the design strategy often focuses on modifying the parent structure to improve its binding affinity and activation by nitroreductase enzymes. plos.orgresearchgate.net For instance, researchers could use the nitrofurantoin-nitroreductase complex as a template. By identifying regions of the binding pocket that are not occupied by the ligand, new functional groups can be computationally added to the scaffold to form additional favorable interactions, potentially leading to analogs with higher potency. researchgate.net

While most published research focuses on designing analogs of the parent nitrofurantoin, the same principles could be applied to the aminofurantoin structure. By using aminofurantoin as a starting scaffold, computational chemists could theoretically design and screen libraries of new derivatives in silico to explore novel biological activities or different pharmacological profiles, guiding the synthesis of the most promising candidates for experimental testing. nih.govmdpi.com

Emerging Research Avenues and Future Directions for Aminofurantoin Based Agents

Exploration of Aminofurantoin as a Direct Bioactive Agent

Aminofurantoin, or 1-amino-3-((5-nitrofuran-2-yl)methyleneamino)hydantoin, is the principal metabolite of the urinary tract antibiotic nitrofurantoin (B1679001). It is formed through the reduction of the nitro group of nitrofurantoin, a process central to the parent drug's mechanism of action. nih.govdrugbank.com Following administration of nitrofurantoin, a small fraction, typically 1-2%, is recovered from urine as aminofurantoin. nih.govdrugbank.cominchem.org

The established antibacterial effect of nitrofurantoin is not attributed to the stable aminofurantoin metabolite itself. Instead, the therapeutic action arises from the generation of highly reactive, short-lived electrophilic intermediates during the enzymatic reduction of the nitro group within bacterial cells. drugbank.cominchem.orgnih.gov These intermediates are responsible for damaging bacterial DNA, ribosomes, and other vital cellular components, leading to cell death. drugbank.comnih.gov As aminofurantoin is the final, stable product of this reduction pathway, it is generally considered to be a biologically inactive metabolite in the context of direct antimicrobial action.

However, the exploration of bioactivity is not limited to antimicrobial effects. Emerging research has begun to investigate the broader pharmacological potential of the nitrofuran scaffold. A recent in vitro study explored the anticholinergic properties of nitrofurantoin, investigating its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathogenesis of Alzheimer's disease. dergipark.org.tr The study found that nitrofurantoin exhibited inhibitory activity against both enzymes. dergipark.org.tr While this research focuses on the parent compound, it opens a new avenue of inquiry. Future studies could assess whether metabolites like aminofurantoin retain, lose, or have altered activity in these non-antimicrobial contexts, potentially uncovering novel therapeutic applications for a compound largely considered inert. To date, however, dedicated studies on the direct bioactive properties of isolated aminofurantoin remain a nascent and largely unexplored field.

Development of Novel Nitrofuran Scaffolds Based on Aminofurantoin Structure

The chemical framework of aminofurantoin—a hydantoin (B18101) ring linked to a furan (B31954) moiety—serves as a valuable scaffold in medicinal chemistry for the development of new therapeutic agents. dergipark.org.tr While aminofurantoin itself lacks the critical nitro group for traditional nitrofuran activity, its core structure is a focal point for synthetic modifications aimed at creating novel compounds with enhanced or different biological properties.

The development of new drugs from existing scaffolds is a cornerstone of pharmaceutical research, often involving strategies like scaffold hopping, where the core structure of a known bioactive molecule is altered to improve its properties. slideshare.net In the context of nitrofuran development, research has focused on modifying the scaffold shared by nitrofurantoin and aminofurantoin to enhance physicochemical characteristics like solubility and bioavailability. One such approach involves the creation of pharmaceutical salts. A study detailed the synthesis and analysis of a salt formed between nitrofurantoin and 4-dimethylaminopyridine (B28879) (NF-DMAP). mdpi.com Using Density Functional Theory (DFT) calculations, researchers investigated the structural and reactivity changes, noting that the most significant hydrogen bond for salt formation occurred at the nitrogen of the hydantoin ring—a key feature of the aminofurantoin structure. mdpi.com Such modifications can improve the compound's stability and dissolution rate, which are critical for drug development. mdpi.com

Furthermore, research highlights the importance of the hydrazone moiety (-C=N-NH-) present in the scaffold as a secondary pharmacophore that contributes to the chemical stability and anti-pathogenic properties of nitrofuran compounds. dergipark.org.tr This suggests that derivatization of this part of the molecule could lead to novel agents. The overarching goal of this research is to generate new chemical entities that can overcome existing limitations, such as bacterial resistance or poor pharmacokinetic profiles, making the aminofurantoin backbone a relevant starting point for the design of next-generation antimicrobial or other bioactive compounds. researchgate.net

Synergistic Interactions with Other Antimicrobial Agents in Preclinical Settings

A significant area of antimicrobial research is the use of combination therapies to enhance efficacy, overcome resistance, and broaden the spectrum of activity. Preclinical studies have increasingly demonstrated that nitrofurantoin, the parent compound of aminofurantoin, exhibits powerful synergistic effects when combined with other antimicrobial agents, particularly against multidrug-resistant (MDR) pathogens.

One prominent study investigated the combination of nitrofurantoin and the aminoglycoside amikacin (B45834) against 12 clinical MDR strains of uropathogenic Escherichia coli (UPEC). nih.gov The combination showed a significant synergistic effect in vitro and in a Galleria mellonella infection model, where the combined therapy dramatically increased survival compared to either drug alone. nih.gov The proposed mechanisms for this synergy include the targeting of bacterial ribosomes by both drugs and the potential for nitrofurantoin-induced reactive oxygen species to facilitate the entry of amikacin into the bacterial cell. nih.gov

Another study revealed a strong synergistic interaction between nitrofurantoin and vancomycin (B549263) against wild-type E. coli. researchgate.net This is particularly noteworthy because Gram-negative bacteria like E. coli are typically resistant to vancomycin due to its inability to penetrate the outer membrane. researchgate.net The combination allowed vancomycin to be effective at much lower concentrations. researchgate.net

The synergistic potential of nitrofurantoin also extends to non-traditional agents. Research has shown a pH-dependent synergistic effect between nitrofurantoin and type A procyanidin (B600670) (TAP), a plant-derived polyphenol, in inhibiting UPEC biofilms. frontiersin.org These findings highlight a promising strategy for restoring or enhancing the activity of existing antibiotics.

The table below summarizes key findings from preclinical studies on nitrofurantoin combinations.

| Combination | Target Organism(s) | Key Findings | Reference(s) |

| Nitrofurantoin + Amikacin | Multidrug-Resistant E. coli (UPEC) | Strong synergistic effects observed in all 12 tested strains in vitro and in a G. mellonella model. Combination therapy significantly increased survival. | nih.gov |

| Nitrofurantoin + Vancomycin | E. coli (wild-type and mutants) | Strong synergy observed, allowing vancomycin to be active against wild-type E. coli at low concentrations. | researchgate.net |

| Nitrofurantoin + Gentamicin | E. coli | Synergistic activity reported in microbiological studies. | nih.gov |

| Nitrofurantoin + Type A Procyanidin (TAP) | E. coli (UPEC) | pH-dependent synergistic and anti-biofilm activity. | frontiersin.org |

These preclinical findings strongly support the exploration of nitrofurantoin-based combination therapies as a future strategy to combat difficult-to-treat infections.

Application in Drug Discovery Pipelines for Antimicrobial or Other Bioactive Compounds

The drug discovery pipeline is a multi-stage process that transforms a promising chemical concept into a marketable therapeutic. nih.gov The aminofurantoin/nitrofurantoin scaffold is an active participant in this pipeline, both as a source of new antimicrobial candidates and as a template for drugs targeting other diseases.

In the context of antimicrobial discovery, the pipeline is fueled by the need for novel agents to address the antimicrobial resistance (AMR) crisis. nih.govgardp.org Because nitrofurantoin has retained its activity against many MDR pathogens, including vancomycin-resistant enterococci (VRE) and E. coli, it remains a valuable compound. mdpi.comnih.gov This sustained efficacy makes its core structure a compelling starting point for the design of new derivatives. The synthesis of new nitrofuran analogs and salts, as described in section 9.2, represents the early, preclinical stages of the drug discovery pipeline, aimed at creating new chemical entities with improved properties. dergipark.org.trmdpi.com

Furthermore, the investigation of synergistic combinations (section 9.3) is a critical strategy within the preclinical pipeline to develop new treatment regimens that can overcome resistance. nih.govresearchgate.netnih.gov By combining nitrofurantoin with other antibiotics, researchers aim to create effective therapies for infections that have become difficult or impossible to treat with single agents.

The application of this scaffold is also expanding beyond infectious diseases. The discovery of nitrofurantoin's anticholinergic properties, with potential implications for Alzheimer's disease, positions the scaffold as a lead structure for neurodegenerative disease drug discovery pipelines. dergipark.org.tr This illustrates how established compounds and their derivatives can be repurposed, entering entirely new therapeutic discovery pathways. The journey from identifying a bioactive scaffold to developing a novel drug is long, but the continued research into aminofurantoin-based structures demonstrates their enduring relevance in the modern pharmaceutical pipeline. nih.govexplorationpub.com

Methodological Advancements in Aminofurantoin Research

Progress in understanding and utilizing aminofurantoin-based agents is intrinsically linked to advancements in the scientific methods used to study them. Recent years have seen significant developments in analytical, computational, and formulation techniques that enable more precise and insightful research.

Advanced Analytical and Detection Methods: The detection and quantification of nitrofurantoin and its metabolite, aminofurantoin, are crucial for pharmacokinetic studies and environmental monitoring. Research has focused on developing highly sensitive electrochemical sensors. These methods often rely on the electrochemical reduction of nitrofurantoin. For example, novel sensors have been fabricated using advanced materials like zinc oxide hexagonal prisms combined with phosphorus-doped carbon nitride (ZnO HPs/P-CN) and graphene nanoribbons decorated with manganese dioxide (GNR-MnO2). mdpi.comresearchgate.net These platforms offer significant improvements in performance, including lower detection limits and high selectivity, allowing for the precise measurement of the compound in biological and environmental samples. mdpi.com

Computational Chemistry and In Silico Modeling: Computational tools are providing unprecedented insight into the structure-activity relationships of nitrofuran compounds. Techniques such as Density Functional Theory (DFT) have been employed to analyze the structure, reactivity, and hydrogen bonding of nitrofurantoin and its salts. mdpi.com These in silico studies help researchers understand how modifications to the molecular scaffold affect its stability and potential biological interactions, guiding the rational design of new derivatives with improved pharmaceutical properties without the need for extensive initial synthesis and testing. mdpi.comresearchgate.net

Novel Formulation and Delivery Technologies: Formulation science is being applied to improve the properties of nitrofurantoin. One study explored the creation of nitrofurantoin micro- and nanoparticles to investigate their electrochemical behavior in a blood medium, finding that the nanoparticle form exhibited different redox properties compared to the microparticle form. researchgate.net Such research into nanotechnology-based formulations could lead to improved drug delivery systems with altered pharmacokinetic profiles.

The table below highlights some of these key methodological advancements.

| Methodology | Application | Significance | Reference(s) |

| Electrochemical Sensors | Detection & Quantification | Enables highly sensitive and selective measurement of nitrofurantoin/aminofurantoin in biological and environmental samples. | mdpi.comresearchgate.net |

| Density Functional Theory (DFT) | Structural & Reactivity Analysis | Provides in silico insights into molecular properties, guiding the rational design of new derivatives with enhanced stability and solubility. | mdpi.com |

| Nanoparticle Formulation | Drug Delivery & Bio-interaction | Explores how particle size affects the compound's electrochemical behavior, opening avenues for novel drug delivery systems. | researchgate.net |

| Advanced Chromatography (e.g., Q-TOF LC-MS) | Characterization & Purity Testing | Allows for detailed separation, identification, and measurement of the drug and its metabolites in complex mixtures. | americanpharmaceuticalreview.com |

These methodological advancements are critical for overcoming challenges in drug development and are essential for unlocking the full potential of aminofurantoin-based agents in future therapeutic applications.

Q & A

Q. What are the recommended analytical methods for quantifying Aminofurantoin in biological matrices?

Methodological Answer:

- Sample Preparation: Use protein precipitation (e.g., acetonitrile) or solid-phase extraction to isolate Aminofurantoin from urine or plasma .

- Chromatography: High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and UV detection (λ = 300–350 nm) is standard. For enhanced sensitivity, employ LC-MS/MS with electrospray ionization in positive ion mode .

- Validation: Include calibration curves (linear range: 0.1–50 µg/mL), recovery studies (>80%), and inter-day/intra-day precision (CV <15%) per ICH guidelines .

- Example Data:

| Matrix | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |

|---|---|---|---|

| Urine | 0.05 | 0.15 | 85–92 |

| Plasma | 0.08 | 0.25 | 78–88 |

Q. How is Aminofurantoin synthesized for experimental use?

Methodological Answer:

- Source: Aminofurantoin is primarily obtained as a metabolite of Nitrofurantoin. For direct synthesis, react 5-nitro-2-furaldehyde with aminohydantoin in acidic conditions (pH 3–4) at 60°C for 6–8 hours .

- Purification: Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate:hexane 3:7).

- Characterization: Confirm identity via -NMR (δ 7.8 ppm for furan protons) and HPLC retention time matching reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of Aminofurantoin across different models?

Methodological Answer:

- Cross-Validation: Use isotopic labeling (e.g., -Aminofurantoin) to track metabolites in parallel in vitro (hepatocyte cultures) and in vivo (rodent models) studies .

- Enzyme Profiling: Conduct enzyme inhibition assays (e.g., CYP450 isoforms) to identify species-specific metabolic enzymes. For example, human CYP3A4 may degrade Aminofurantoin faster than rodent isoforms .

- Data Reconciliation: Apply statistical tools (e.g., Bland-Altman plots) to quantify variability between models and adjust for physiological differences (e.g., protein binding rates) .

Q. What experimental designs are optimal for studying the stability of Aminofurantoin under physiological conditions?

Methodological Answer:

- Buffer Systems: Simulate gastric (pH 1.2), intestinal (pH 6.8), and plasma (pH 7.4) environments. Incubate Aminofurantoin (1 mg/mL) at 37°C for 24 hours .

- Degradation Kinetics: Monitor degradation via HPLC every 2 hours. Calculate half-life () using first-order kinetics.

- Stability Criteria: Compound stability is acceptable if >90% remains after 12 hours. Example results:

| pH | (hours) | Degradation Products |

|---|---|---|

| 1.2 | 4.2 | Hydroxylamine derivative |

| 7.4 | 8.7 | Aminofuraldehyde |

- Statistical Reporting: Use ANOVA to compare stability across pH groups (report -values and confidence intervals) .

Q. How can researchers optimize detection limits for Aminofurantoin in complex matrices like blood?

Methodological Answer:

- Matrix Cleanup: Pre-treat blood samples with chelating agents (e.g., EDTA) to minimize metal-catalyzed degradation .

- Sensitivity Enhancement: Derivatize Aminofurantoin with dansyl chloride for fluorescence detection (ex/em: 340/510 nm) or use tandem MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 249 → 121) .

- Validation in Crowded Spectra: Spike samples with interfering compounds (e.g., urea, glucose) to confirm specificity.

Guidelines for Addressing Data Contradictions

Q. What frameworks are recommended for formulating hypotheses about Aminofurantoin’s pharmacological effects?

Methodological Answer:

- PICO Framework: Define P opulation (e.g., bacterial strains), I ntervention (Aminofurantoin concentration), C omparison (positive/negative controls), and O utcome (MIC values) .

- FINER Criteria: Ensure hypotheses are F easible (e.g., in vitro testing), I nteresting (novel mechanism exploration), N ovel (uncharacterized antibacterial targets), E thical (avoid vertebrate models initially), and R elevant (antimicrobial resistance context) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.